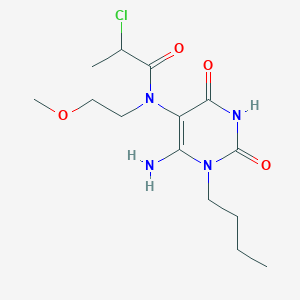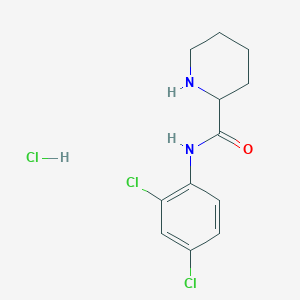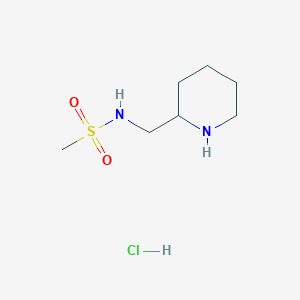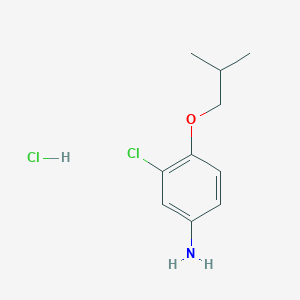
1-(2,4-difluorophenyl)-1H-1,3-benzodiazol-2-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with difluorophenyl derivatives . For instance, Blatter radicals 1-(3,4-difluorophenyl) and 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl were prepared through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2 .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Chemical reactions involving similar compounds have been studied. For instance, Blatter radicals 1-(3,4-difluorophenyl) and 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl are oxidized and reduced chemically and electrochemically reversibly . Another example is 2,4-Difluorophenyl isocyanate, which has been used in the synthesis of N,N-disubstituted S,N′-diarylisothioureas .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, 1-(3,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one has been characterized using NMR .Applications De Recherche Scientifique
Chemistry and Properties of Benzodiazoles
1-(2,4-Difluorophenyl)-1H-1,3-benzodiazol-2-amine belongs to the family of compounds with significant interest due to their varied chemical properties and potential applications. Research has highlighted the synthesis, properties, and broad applicability of benzodiazoles and their complexes, including their spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activity. These compounds show promise for further exploration in unknown analogues and potential interest areas (Boča, Jameson, & Linert, 2011).
Role in Synthesis of Heterocycles
Benzodiazoles and their derivatives are crucial in the synthesis of various heterocyclic compounds. They serve as powerful synthetic intermediates for producing a range of heterocyclic compounds, including 1-benzofurans, indoles, and 1-benzothiophenes, showcasing their versatile utility in organic synthesis (Petrov & Androsov, 2013).
Applications in Optoelectronics
Research into quinazolines, a related group of benzodiazines, has revealed their significance in the development of optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, are valuable for creating novel materials for organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. This highlights the potential of benzodiazol derivatives in contributing to the advancement of optoelectronic technologies (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Antioxidant and Anti-inflammatory Agents
The synthesis and evaluation of benzothiazole derivatives have demonstrated their potential as antioxidant and anti-inflammatory agents. Such derivatives offer alternative solutions for developing therapeutic agents, indicating the significant biomedical applications of benzodiazole compounds (Raut et al., 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3/c14-8-5-6-11(9(15)7-8)18-12-4-2-1-3-10(12)17-13(18)16/h1-7H,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSPWAODZNVAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C3=C(C=C(C=C3)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-difluorophenyl)-1H-1,3-benzodiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-methoxy-N-[5-methyl-2-(propan-2-yl)cyclohexyl]aniline](/img/structure/B1416819.png)



![2-chloro-N-[4-acetamido-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1416825.png)



![N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine](/img/structure/B1416835.png)

